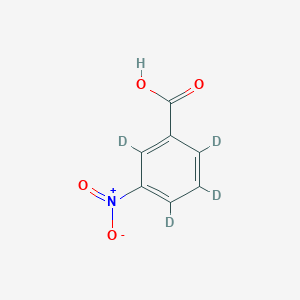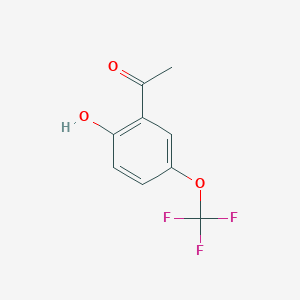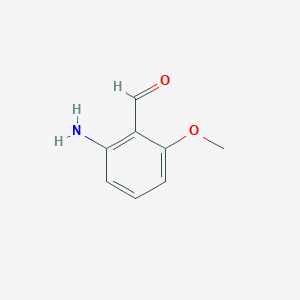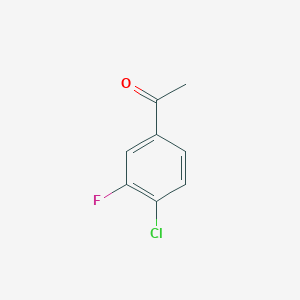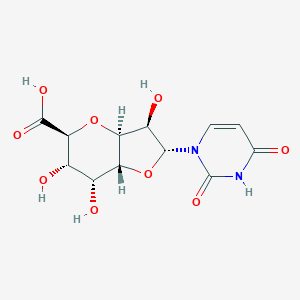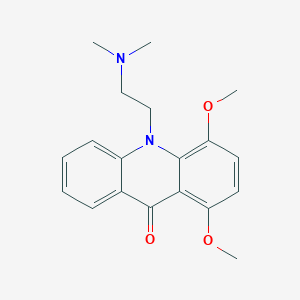
10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone, commonly known as DDAO, is a fluorescent dye that has gained popularity in scientific research over the years. It is a small molecule that is easy to synthesize and has a high quantum yield, making it an ideal choice for fluorescence microscopy and flow cytometry applications. In
Aplicaciones Científicas De Investigación
DDAO has a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and fluorescence imaging. It is commonly used as a fluorescent probe for the detection of reactive oxygen species, as well as for the labeling of proteins and lipids in live cells. DDAO is also used in the study of mitochondrial function and apoptosis, as well as in the development of biosensors for the detection of various analytes.
Mecanismo De Acción
DDAO is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. It is excited by blue light and emits green light, making it ideal for fluorescence microscopy and flow cytometry applications. The mechanism of action of DDAO is based on its ability to bind to cellular components, such as proteins and lipids, and emit light when excited by blue light.
Efectos Bioquímicos Y Fisiológicos
DDAO is a non-toxic fluorescent dye that does not have any significant biochemical or physiological effects on cells. It is easily taken up by cells and can be used for long-term imaging studies without affecting cell viability or function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDAO has several advantages for lab experiments, including its ease of synthesis, high quantum yield, and low toxicity. It is also compatible with a wide range of imaging techniques and can be used for long-term imaging studies. However, DDAO has some limitations, including its sensitivity to pH and temperature changes, as well as its limited stability in aqueous solutions.
Direcciones Futuras
DDAO has a wide range of potential future directions, including the development of new biosensors for the detection of various analytes, as well as the study of mitochondrial function and apoptosis. It may also be used in the development of new cancer therapies, as well as in the study of other cellular processes. Further research is needed to fully explore the potential applications of DDAO in scientific research.
Conclusion:
10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone, or DDAO, is a fluorescent dye that has gained popularity in scientific research over the years. It is a small molecule that is easy to synthesize and has a high quantum yield, making it an ideal choice for fluorescence microscopy and flow cytometry applications. DDAO has a wide range of scientific research applications, including the detection of reactive oxygen species, the labeling of proteins and lipids in live cells, and the study of mitochondrial function and apoptosis. While DDAO has some limitations, it has the potential for many future directions in scientific research.
Métodos De Síntesis
DDAO is synthesized through a multi-step process that involves the reaction of 9,10-dimethoxyacridine with N,N-dimethylaminoethyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-chloro-7-nitrobenzofurazan. The final product is purified through column chromatography to obtain pure DDAO.
Propiedades
Número CAS |
141992-57-6 |
|---|---|
Nombre del producto |
10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone |
Fórmula molecular |
C19H22N2O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
10-[2-(dimethylamino)ethyl]-1,4-dimethoxyacridin-9-one |
InChI |
InChI=1S/C19H22N2O3/c1-20(2)11-12-21-14-8-6-5-7-13(14)19(22)17-15(23-3)9-10-16(24-4)18(17)21/h5-10H,11-12H2,1-4H3 |
Clave InChI |
CERRTOVBHOLSLM-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
SMILES canónico |
CN(C)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
Otros números CAS |
141992-57-6 |
Sinónimos |
10-(2-(Dimethylamino)ethyl)-1,4-dimethoxy-9(10H)-acridinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



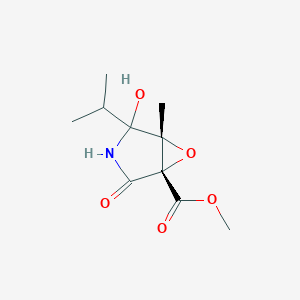
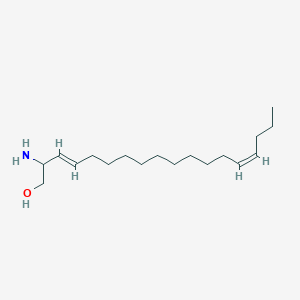
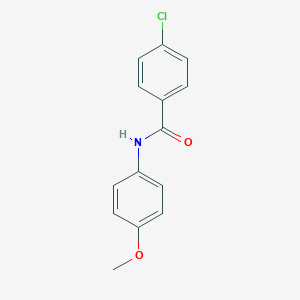
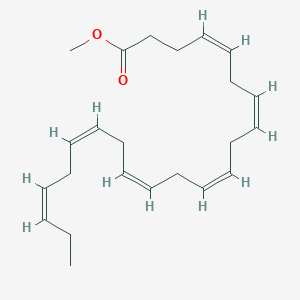
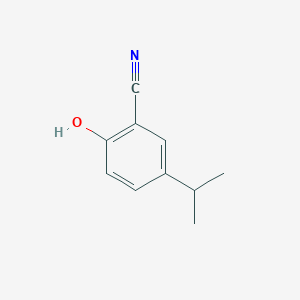
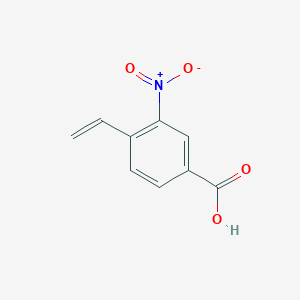
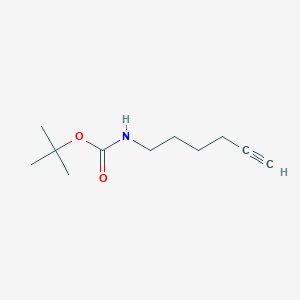
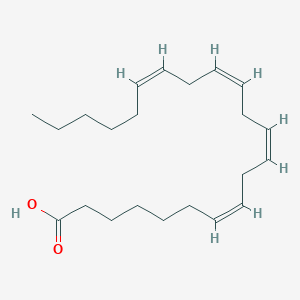
![Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B117297.png)
